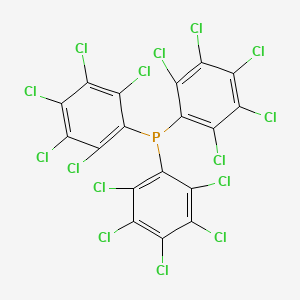
Phosphine, tris(pentachlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, tris(pentachlorophenyl)- is an organophosphorus compound characterized by the presence of three pentachlorophenyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine, tris(pentachlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of pentachlorophenylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C6Cl5MgBr+PCl3→(C6Cl5)3P+3MgBrCl
Industrial Production Methods: Industrial production of tris(pentachlorophenyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Phosphine, tris(pentachlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines with lower oxidation states.
Substitution: The pentachlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Phosphine, tris(pentachlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing metal complexes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of specialty chemicals and as an additive in high-performance materials.
Mechanism of Action
The mechanism of action of tris(pentachlorophenyl)phosphine involves its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The compound’s molecular targets include transition metals, and its pathways involve the formation of stable metal-phosphine complexes.
Comparison with Similar Compounds
- Tris(pentafluorophenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
Comparison: Phosphine, tris(pentachlorophenyl)- is unique due to the presence of highly electronegative chlorine atoms, which significantly influence its electronic properties. Compared to tris(pentafluorophenyl)phosphine, it has a different reactivity profile due to the difference in electronegativity between chlorine and fluorine. The presence of chlorine atoms also affects the compound’s steric properties, making it distinct from other tris(aryl)phosphines.
Properties
CAS No. |
16716-14-6 |
|---|---|
Molecular Formula |
C18Cl15P |
Molecular Weight |
778.922 |
IUPAC Name |
tris(2,3,4,5,6-pentachlorophenyl)phosphane |
InChI |
InChI=1S/C18Cl15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
InChI Key |
GLKBSPUDZHQIQF-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)P(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Synonyms |
Tris(pentachlorophenyl)phosphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















